(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
Description
(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a chiral intermediate critical in synthesizing pharmaceutical agents, particularly carbonic anhydrase inhibitors like Dorzolamide . Its structure features a fused thieno-thiopyran ring system with a ketone group at position 4 and a methyl substituent at position 6 in the (R)-configuration. The compound’s stereochemistry and functional groups significantly influence its reactivity and role in drug synthesis.
Properties
Molecular Formula |
C8H8OS2 |
|---|---|
Molecular Weight |
184.3 g/mol |
IUPAC Name |
(6R)-6-methyl-5,6-dihydrothieno[2,3-b]thiopyran-4-one |
InChI |
InChI=1S/C8H8OS2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-3,5H,4H2,1H3/t5-/m1/s1 |
InChI Key |
FLJFMDYYNMNASJ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(S1)SC=C2 |
Canonical SMILES |
CC1CC(=O)C2=C(S1)SC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one typically proceeds via:
- Resolution of racemic 3-(2-thienylthio)butyric acid or its derivatives to obtain optically active intermediates.
- Intramolecular cyclization to form the thieno[2,3-b]thiopyran ring system.
- Oxidation and reduction steps to achieve the desired ketone and control stereochemistry at the 6-position.
Two main approaches are documented:
- Process A: Direct reduction of 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide with hydride-generating reducing agents to yield the hydroxy intermediate.
- Process B: Resolution of the acid precursor, cyclization, oxidation, and subsequent reduction to obtain the target compound or its enantiomers.
Resolution and Cyclization of 3-(2-Thienylthio)butyric Acid
The starting material, 3-(2-thienylthio)butyric acid, is resolved using optically active bases such as:
- D-(+)-methylbenzylamine
- 4-nitrophenyl-methylamine
- L-lysine
- (R)-1-(2-naphthyl)-ethylamine
This resolution yields enantiomerically enriched acids, which undergo intramolecular cyclization to form the thieno[2,3-b]thiopyran ring.
Reduction Methods for Stereoselective Control
Reduction of intermediates to introduce chiral centers is a critical step. Several reducing agents have been studied for their diastereoselectivity and efficiency:
Borane and DIBAL-H are preferred for preparing chiral amines such as 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-amine hydrochloride with high stereoselectivity.
Synthesis via N-tert-Butanesulfinimine Intermediates
A notable route involves the preparation of chiral N-tert-butanesulfinimines from 5,6-dihydro-4H-6-methylthieno[2,3-b]thiopyran-4-one-7,7-dioxide using titanium tetraethoxide in 1,4-dioxane. Subsequent reduction with borane yields sulfinylamines, which upon hydrolysis give the chiral amine intermediates. These amines are then acetylated and oxidized to yield acetylamino derivatives of the thieno[2,3-b]thiopyran ring system.
Oxidation and Final Steps
Oxidation of acetylamino intermediates using hydrogen peroxide in the presence of sodium tungstate produces mixtures of trans- and cis-5,6-dihydro-4H-4-acetylamino-6-methylthieno[2,3-b]thiopyran-7,7-dioxide, with yields around 70% for the trans isomer and 30% for the cis isomer.
Alternative Multi-Step Process for Related Derivatives
A patented nine-step process describes the preparation of 5,6-dihydro-4-(S)-(ethylamino)-6-(S)-methyl-4H-thieno[2,3-b]thiopyran-2-sulphonamide-7,7-dioxide hydrochloride, which shares synthetic intermediates with the target compound. This process involves:
Stereoselective Solvolysis for Diastereoisomeric Purification
Recent research has demonstrated that the diastereoisomerically pure (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide can be obtained via stereoselective solvolysis of diastereoisomeric mixtures of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate. This reaction proceeds through an SN1-like mechanism, as supported by kinetic studies and intermediate trapping, enabling efficient purification of the desired stereoisomer.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one":
The search results provide limited information regarding specific applications of "this compound". The available data primarily focuses on the chemical identity, structure, and synonyms of related compounds.
Chemical Identification and Properties
- CAS Number: While not specifically for the (R) isomer, CAS No. 120279-85-8 is associated with 5,6-DIHYDRO-4H-6-METHYLTHIENO[2,3-B]THIOPYRAN-4-ONE .
- Synonyms: The compound has several synonyms, including 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one and 5,6-Dihydro-4H-6-methylthieno[2,3-b]thiopyran-4-one .
- Molecular Formula: The molecular formula is C8H8OS2 .
- Molecular Weight: The molecular weight is 184.3 g/mol .
Related Compounds and Potential Applications
- Dorzolamide Intermediate: 5,6-DIHYDRO-4H-6-METHYLTHIENO[2,3-B]THIOPYRAN-4-ONE is listed as a Dorzolamide Intermediate, suggesting its potential use in the synthesis of Dorzolamide . Dorzolamide is a carbonic anhydrase inhibitor used to reduce intraocular pressure in the treatment of glaucoma .
- Dorzolamide Impurity: It is also listed as Dorzolamide Impurity 39 .
- (4R,6R)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide: This related compound, also known as (4R,6R)-Dorzolamide, is an impurity reference material and a building block in the synthesis of Dorzolamide .
- (4s-Trans)-4-(Methylamino)-5,6-Dihydro-6-Methyl-4h-Thieno(2,3-B)Thiopyran-2-Sulfonamide-7,7-Dioxide: This compound is related to drugs and is classified as a small molecule .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈H₈OS₂
- CAS No.: 147086-79-1
- Appearance : Yellow powder (98% purity)
- Stereochemistry : Defined stereocenter at C6 (R-configuration) .
This compound is synthesized via enzymatic kinetic resolution using Burkholderia cepacia lipase, enabling the isolation of enantiomerically pure intermediates . Its primary application lies in producing Dorzolamide , a glaucoma therapeutic agent .
Comparison with Structurally Related Compounds
Stereoisomers and Enantiomers
The stereochemistry of thieno-thiopyran derivatives profoundly impacts their biological activity and synthetic utility.
Key Insight : The (R)-enantiomer is favored in Dorzolamide synthesis due to its alignment with the target molecule’s (4S,6S) configuration. Enzymatic resolution methods optimize yield and purity .
Oxidized Derivatives: 7,7-Dioxides
Oxidation of the thiopyran sulfur atoms to sulfones alters solubility and biological activity.
Key Insight : Sulfone groups enhance water solubility and metabolic stability, making 7,7-dioxides more suitable for drug formulations .
Functionalized Derivatives: Sulfonamides and Acetamides
Addition of sulfonamide or acetamide groups confers pharmacological activity.
Key Insight : Sulfonamide groups in Dorzolamide directly interact with carbonic anhydrase, enabling therapeutic efficacy in glaucoma . The (R)-6-Methyl compound lacks this group, limiting its direct pharmacological use .
Impurities and Byproducts
Impurities in Dorzolamide synthesis highlight structural sensitivity:
Key Insight : Stereochemical impurities can compromise drug efficacy, necessitating advanced chromatographic resolution techniques .
Biological Activity
(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a compound with significant biological activity, particularly as an intermediate in the synthesis of pharmaceutical agents. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHOS
- Molecular Weight : 184.28 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 307°C
- Flash Point : 140°C
This compound functions primarily as a carbonic anhydrase inhibitor , which is crucial for various physiological processes including acid-base balance and fluid secretion. This inhibition is particularly relevant in the treatment of conditions such as glaucoma and certain types of edema.
Inhibition of Carbonic Anhydrase
The compound has been shown to inhibit carbonic anhydrase II with a Ki value of approximately 1.9 nM, indicating a strong affinity for this enzyme. This property underlies its potential therapeutic applications in the management of conditions that require modulation of carbonic anhydrase activity .
Case Studies and Research Findings
- Synthesis Intermediates : this compound serves as an intermediate in the synthesis of dorzolamide, a well-known carbonic anhydrase inhibitor used in glaucoma treatment. Research indicates that the compound can be effectively reduced to generate desired enantiomers with high yields .
- Pharmacological Studies : Studies have demonstrated that derivatives of this compound exhibit varying degrees of biological activity. For instance, modifications to the thienopyran structure can enhance selectivity and potency against specific carbonic anhydrase isoforms .
- Toxicity and Safety Profile : Preliminary assessments suggest that this compound has a low toxicity profile, with no significant carcinogenic effects observed in animal models .
Comparative Activity Table
| Compound Name | Ki (nM) | Primary Activity | Notes |
|---|---|---|---|
| This compound | 1.9 | Carbonic Anhydrase Inhibition | Strong inhibitor |
| Dorzolamide | 10 | Carbonic Anhydrase Inhibition | Clinically approved |
| MK-0507 | 5 | Carbonic Anhydrase Inhibition | Topical application |
Q & A
Q. What synthetic strategies are employed to prepare (R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one?
Methodological Answer: The synthesis typically involves cyclization of thiophene derivatives followed by stereochemical control. A key intermediate in Dorzolamide synthesis, this compound is often generated via:
- Reduction of sulfonamide intermediates : Sodium bis(2-methoxyethoxy) aluminum hydride (Red-Al) is used for selective reduction of acetamide groups while preserving stereochemistry .
- Chiral resolution : Racemic mixtures are resolved using chiral chromatography or enzymatic methods to isolate the (R)-enantiomer .
Q. How is stereochemical integrity maintained during synthesis?
Methodological Answer:
- Chiral auxiliaries : Use of (S)-configured starting materials to propagate stereochemistry through reaction steps .
- Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation .
- Analytical validation : Circular dichroism (CD) and X-ray crystallography confirm absolute configuration .
Advanced Research Questions
Q. What mechanistic insights explain the enantioselective reduction of intermediates?
Methodological Answer: The Red-Al-mediated reduction proceeds via a six-membered transition state, where the hydride attacks the carbonyl carbon while the sulfonamide group stabilizes the intermediate. Computational studies (DFT) suggest steric hindrance from the methyl group at C6 directs hydride delivery to the pro-R position, favoring (R)-configuration .
Q. How are stability and degradation pathways evaluated under stressed conditions?
Methodological Answer:
- Forced degradation studies : Exposure to heat (80°C), acid (0.1M HCl), base (0.1M NaOH), and UV light (254 nm) for 48h .
- Analytical monitoring : HPLC-ELSD with a C18 column (5 µm, 250 × 4.6 mm) and mobile phase (0.1% TFA in acetonitrile/water) detects degradation products like sulfonic acid derivatives .
Q. What advanced techniques resolve conflicting data in impurity profiling?
Methodological Answer:
- LC-MS/MS : Identifies trace impurities (e.g., Dorzolamide Impurity B: (4RS,6SR)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide) with a detection limit of 0.05% .
- NMR spectroscopy : ¹H-¹³C HMBC correlations differentiate regioisomers by comparing coupling constants and NOE effects .
Q. How are green chemistry principles applied to improve synthetic efficiency?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
